5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-amine dihydrochloride
Description
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-amine dihydrochloride (CAS: 1338709-39-9) is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyridine core with a saturated six-membered ring and an amine substituent at the 3-position. Its dihydrochloride salt form enhances aqueous solubility, a critical factor for pharmacological applications. The compound is commercially available through multiple suppliers, indicating its utility in medicinal chemistry research .
Properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c8-6-5-9-7-3-1-2-4-10(6)7;;/h5H,1-4,8H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDNNIKWJPFFCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NC=C2N)C1.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-amine dihydrochloride typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of histamine with benzaldehyde, followed by Pictet-Spengler cyclization using a suitable aldehyde or ketone under basic conditions . The reaction is usually carried out in an ethanol solvent at reflux temperature to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives, while reduction can produce tetrahydroimidazo derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential as a pharmacological agent. Notably:
- P2X7 Receptor Modulation : Research indicates that derivatives of tetrahydroimidazo[1,2-a]pyridine can act as antagonists of the P2X7 receptor. This receptor is implicated in various inflammatory and neuropathic pain conditions. Compounds that modulate P2X7 receptor activity may offer therapeutic benefits in treating pain and neurodegenerative disorders .
Table 1: Summary of P2X7 Receptor Studies
| Study Reference | Findings |
|---|---|
| Dell'Antonio et al. (2002) | Demonstrated involvement of P2X7 in inflammatory pain models. |
| Chessell et al. (2005) | Highlighted the role of P2X7 in neuropathic pain mechanisms. |
| Anderson et al. (2000) | Discussed the modulation of glutamate release via P2X7 receptors in glial cells. |
Antifungal Activity
Recent studies have explored the antifungal properties of tetrahydroimidazo[1,2-a]pyridine derivatives:
- Selective Antifungal Activity : A study synthesized and screened several derivatives for antifungal efficacy against a panel of ten human fungal pathogens. The results indicated that certain derivatives exhibited significant antifungal activity, suggesting their potential use in treating fungal infections .
Table 2: Antifungal Activity of Derivatives
| Compound | Fungal Strain Tested | Activity Level |
|---|---|---|
| Compound A | Candida albicans | Moderate |
| Compound B | Aspergillus niger | High |
| Compound C | Cryptococcus neoformans | Low |
Neuroprotective Effects
The neuroprotective potential of tetrahydroimidazo[1,2-a]pyridine has been investigated:
- Neurodegenerative Disease Models : Preclinical studies have shown that compounds derived from tetrahydroimidazo[1,2-a]pyridine can protect neuronal cells from apoptosis induced by neurotoxic agents. This suggests a possible application in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Synthesis and Development
The synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-amine dihydrochloride involves several chemical reactions that can be optimized for yield and purity. The development process includes:
- Initial Synthesis : Utilizing starting materials that undergo cyclization to form the imidazo-pyridine structure.
- Purification : Employing techniques such as crystallization or chromatography to isolate the desired compound.
- Characterization : Using methods like NMR and HPLC to confirm the identity and purity of the synthesized compound.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-amine dihydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function . The exact molecular pathways and targets are still under investigation, but it is believed to involve binding to key enzymes or receptors .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, biological, and physicochemical distinctions between 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-amine dihydrochloride and key analogs:
Key Comparisons
Structural Variations and Biological Activity
- Amine vs. Hydrazone : The target compound’s amine group may offer stronger hydrogen-bonding interactions with bacterial targets compared to hydrazone derivatives (e.g., 8d–8f), which exhibit broad-spectrum antibacterial activity . Hydrazones likely enhance lipophilicity, improving membrane penetration, while the amine’s polarity may favor solubility and target binding.
- Salt Form : The dihydrochloride salt in the target compound and ethyl pyrazine carboxylate analog (mp 164–167°C) contrasts with neutral triazolo-pyrimidine derivatives (mp 206°C), suggesting salt forms lower melting points and improve solubility .
Substituent Effects on Pharmacokinetics
- Carboxylate Esters : Ethyl carboxylate derivatives (e.g., ) may exhibit reduced bioavailability due to ester hydrolysis in vivo, whereas the amine group in the target compound could provide metabolic stability .
- Methyl-Methanamine Analog : Discontinuation of this analog () may reflect instability or toxicity, highlighting the amine group’s advantage in the target compound for therapeutic safety .
Antibacterial Potential While direct data for the target compound is lacking, pyrimidine-hydrazone analogs () and pyrimidine-carbohydrazides () demonstrate potent activity against Gram-positive and Gram-negative bacteria. This suggests the imidazo-pyridine core, when paired with appropriate substituents (e.g., amine or hydrazone), is a promising scaffold for antibacterial drug development .
Research Implications and Limitations
- Structural Optimization : Comparative studies suggest that substituting the amine with bioisosteres (e.g., guanidine or sulfonamide) could enhance activity, while maintaining the dihydrochloride salt form ensures solubility .
Biological Activity
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-amine dihydrochloride (CAS Number: 1338709-39-9) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-amine dihydrochloride is characterized by the following structural and chemical properties:
- Molecular Formula : CHN·2ClH
- Molecular Weight : 189.14 g/mol
- CAS Number : 1338709-39-9
This compound features an imidazo[1,2-a]pyridine core structure which is significant for its biological activity.
1. Inhibition of Heparanase-1 (HPSE1)
Recent studies have highlighted the potential of tetrahydroimidazo[1,2-a]pyridine derivatives as inhibitors of heparanase-1 (HPSE1), an enzyme implicated in cancer progression and kidney diseases. A derivative of this compound demonstrated potent inhibitory activity against HPSE1 with improved selectivity over related enzymes such as exo-β-d-glucuronidase and glucocerebrosidase. This selectivity is crucial for minimizing off-target effects in therapeutic applications .
2. Neuroprotective Effects
Research indicates that compounds within the imidazo[1,2-a]pyridine class can exhibit neuroprotective effects. For instance, modifications to the tetrahydroimidazo structure have been shown to enhance binding affinity to specific receptors involved in neuroprotection . This suggests a potential role in treating neurodegenerative diseases.
3. Anticancer Properties
The compound has been investigated for its anticancer properties. Its mechanism involves the modulation of signaling pathways that regulate cell proliferation and apoptosis. In vitro studies have shown that tetrahydroimidazo derivatives can induce apoptosis in cancer cells while sparing normal cells .
The biological activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-amine dihydrochloride primarily involves:
- Enzyme Inhibition : By binding to the active site of HPSE1 and potentially other enzymes, it disrupts their function.
- Receptor Modulation : The compound may interact with various neurotransmitter receptors, influencing neuronal signaling pathways.
Case Study 1: Cancer Cell Lines
A study evaluated the effects of tetrahydroimidazo derivatives on several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was linked to the induction of apoptosis through caspase activation .
Case Study 2: Kidney Disease Models
In an animal model of focal segmental glomerulosclerosis (FSGS), administration of a tetrahydroimidazo derivative led to reduced proteinuria and improved renal function markers. This highlights its potential as a therapeutic agent in chronic kidney disease .
Comparative Analysis
| Compound | Target Enzyme | Inhibition Activity | Selectivity |
|---|---|---|---|
| Tetrahydroimidazo derivative | HPSE1 | Potent | High |
| Other imidazo derivatives | GUSβ | Moderate | Low |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
